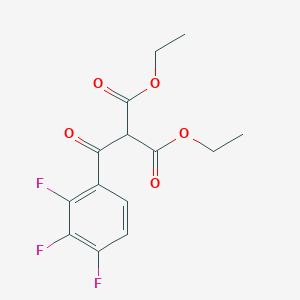

Diethyl (2,3,4-trifluorobenzoyl)malonate

描述

Diethyl (2,3,4-trifluorobenzoyl)malonate is a fluorinated malonate ester with a benzoyl group substituted with three fluorine atoms at the 2-, 3-, and 4-positions of the aromatic ring. This derivative features an aminomethylene bridge between the trifluorophenyl group and the malonate core, which distinguishes it from simpler benzoyl-substituted malonates. Its ChemSpider ID is 1718597, and it has diverse synonyms, including 1,3-Diethyl 2-[[(2,3,4-trifluorophenyl)amino]methylene]propanedioate .

属性

分子式 |

C14H13F3O5 |

|---|---|

分子量 |

318.24 g/mol |

IUPAC 名称 |

diethyl 2-(2,3,4-trifluorobenzoyl)propanedioate |

InChI |

InChI=1S/C14H13F3O5/c1-3-21-13(19)9(14(20)22-4-2)12(18)7-5-6-8(15)11(17)10(7)16/h5-6,9H,3-4H2,1-2H3 |

InChI 键 |

YHUWZVIOEQHFGH-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C(C(=O)C1=C(C(=C(C=C1)F)F)F)C(=O)OCC |

产品来源 |

United States |

相似化合物的比较

Electronic and Steric Effects

- Fluorine vs. Chlorine Substituents :

Fluorine’s strong electron-withdrawing nature enhances the electrophilicity of adjacent carbonyl groups, facilitating nucleophilic attacks. For example, Diethyl (3,4-dichlorophenyl)malonate (C₁₃H₁₄Cl₂O₄, molecular weight 305.16 g/mol, ) features chlorine atoms, which are less electronegative than fluorine but still deactivate the aromatic ring. This reduces the compound’s reactivity in electrophilic substitutions compared to fluorinated analogs .

Structural Diversity

- Aromatic vs. Aliphatic Substitutions: Diethyl 2-(3,5-diiodo-4-(4-methoxyphenoxy)benzyl)malonate (C₂₁H₂₂I₂O₆, molecular weight 623.95 g/mol, ) incorporates iodine and methoxyphenoxy groups, increasing steric bulk and altering lipophilicity compared to the trifluorophenyl derivative .

Nucleophilic Additions and Cycloadditions

- Copper-Catalyzed Arylation : Diethyl malonate undergoes copper-catalyzed coupling with aryl iodides to form α-aryl malonates (). Fluorinated derivatives like the target compound may exhibit enhanced reactivity due to electron-deficient aromatic rings .

- Dipolar Cycloadditions : highlights diethyl 2-(pyridin-2-ylmethylene)malonate’s reactivity with arynes to form heterocycles. The trifluorophenyl group in the target compound could similarly participate in [3+2] annulations, leveraging fluorine’s electronic effects .

Hydrogen Bonding and Crystal Packing

- Intermolecular Interactions: describes weak C–H···O hydrogen bonds in Diethyl 2-{(dibenzylamino)[4-(trifluoromethyl)phenyl]methyl}malonate, stabilizing its crystal structure. The trifluorophenyl group in the target compound may enhance such interactions .

Data Table: Key Malonate Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。